molecular formula C25H36O2 B167127 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) CAS No. 88-24-4

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

Cat. No.: B167127
CAS No.: 88-24-4
M. Wt: 368.6 g/mol
InChI Key: GPNYZBKIGXGYNU-UHFFFAOYSA-N
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Description

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known as 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), is a useful research compound. Its molecular formula is C25H36O2 and its molecular weight is 368.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Antioxidant 425, also known as 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol), primarily targets reactive oxygen species (ROS) . ROS are highly reactive molecules that can cause damage to cells and contribute to aging and diseases . The primary role of Antioxidant 425 is to neutralize these ROS, thereby preventing potential cellular damage .

Mode of Action

Antioxidant 425 interacts with ROS by donating an electron, which neutralizes the ROS and prevents them from causing further damage . This process is known as free radical scavenging . By neutralizing ROS, Antioxidant 425 helps to maintain a balance between the production and accumulation of ROS within the body .

Biochemical Pathways

The antioxidant defense system consists of antioxidant enzymes and other low-molecular-weight antioxidants . Antioxidant 425, being a low-molecular-weight antioxidant, plays a crucial role in these biochemical pathways. It helps to maintain the redox balance in the body by neutralizing ROS . This process involves various enzymes and biochemical reactions that convert harmful ROS into harmless substances .

Pharmacokinetics

They are metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the antioxidant and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the antioxidant .

Result of Action

The primary result of Antioxidant 425’s action is the reduction of oxidative stress in the body. By neutralizing ROS, it prevents cellular damage that can lead to various diseases . Furthermore, Antioxidant 425 provides excellent processing and thermal stability to rubbers, acrylics, and ABS copolymers, offering excellent viscosity stability with little discoloration .

Action Environment

The action of Antioxidant 425 can be influenced by various environmental factors. For instance, the presence of other antioxidants can have a synergistic effect, enhancing the antioxidant activity of Antioxidant 425 . Additionally, factors such as pH, temperature, and the presence of metal ions can also influence the antioxidant activity of Antioxidant 425 .

Properties

IUPAC Name

2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O2/c1-9-16-11-18(22(26)20(13-16)24(3,4)5)15-19-12-17(10-2)14-21(23(19)27)25(6,7)8/h11-14,26-27H,9-10,15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNYZBKIGXGYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CC)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7038864
Record name 2,2'-Methylenebis(ethyl-6-tert-butylphenol)
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Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Pale cream to white free flowing powder with a phenolic odor; [MSDSonline]
Record name Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-
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Record name 2,2'-Methylenebis(6-t-butyl-4-ethylphenol)
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CAS No.

88-24-4
Record name 2,2′-Methylenebis[4-ethyl-6-tert-butylphenol]
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Record name 2,2'-Methylenebis(6-t-butyl-4-ethylphenol)
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Record name Antioxidant 425
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Record name Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-
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Record name 2,2'-Methylenebis(ethyl-6-tert-butylphenol)
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Record name 6,6'-di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol
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Record name 2,2'-METHYLENEBIS(4-ETHYL-6-TERT-BUTYLPHENOL)
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Record name 2,2'-METHYLENEBIS(6-T-BUTYL-4-ETHYLPHENOL)
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Synthesis routes and methods I

Procedure details

4-hydroxycoumarin; 7-hydroxy-4-methylcoumarin; 2,2'-methylene-bis(4-octylphenol); 4,4'-sulfonyldiphenol; 4,4'-thiobis(6-tertiarybutyl-m-cresol); methyl-p-hydroxybenzoate;
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Synthesis routes and methods II

Procedure details

Into the reactor described in Example 1 hereinbefore there are charged 58.5 g (0.25 g-mol) of 2,6-ditert.butyl4-ethylphenol, 1 g of a concentrated sulfuric acid and 19 g (0.25 g-mol) of methylal are added into the reactor at the temperature of 130° C. over 30 minutes. The reaction mass is treated and 26.2 g of 2,2'-methylene-bis-(4-ethyl-6-tert.butylphenol) are thus obtained which corresponds to 98.9% of the theoretical yield calculated for the reacted 2,6-ditert.butyl-4-ethylphenol (conversion of the latter is 57.5).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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